Manoyl Oxide: A Foundational Research Guide for Drug Development
Manoyl Oxide: A Foundational Research Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Manoyl oxide is a naturally occurring labdane-type diterpenoid that has garnered significant interest in the scientific community. It exists as several isomers, with (13R)-manoyl oxide being a key biosynthetic precursor to the pharmacologically important compound, forskolin (B1673556).[1][2][3][4] This guide provides a comprehensive overview of the foundational research on manoyl oxide, covering its biosynthesis, chemical synthesis, spectroscopic characterization, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Physicochemical Properties
Manoyl oxide and its isomers are bicyclic diterpenoids characterized by a decalene (B14655446) core and a substituted pyran ring. The physicochemical properties of the most common isomers are summarized below.
| Property | (13R)-Manoyl Oxide | 13-epi-Manoyl Oxide | Reference |
| Molecular Formula | C₂₀H₃₄O | C₂₀H₃₄O | [5] |
| Molecular Weight | 290.49 g/mol | 290.49 g/mol | [5] |
| Boiling Point | 338.00 to 339.00 °C @ 760.00 mm Hg | Not available | [6] |
| Flash Point | 155.00 °C | Not available | [6] |
| logP (o/w) | 5.9 (est.) | 5.9 (est.) | [7] |
Synthesis and Production
Biosynthesis of (13R)-Manoyl Oxide
(13R)-Manoyl oxide is the established biosynthetic precursor to forskolin in the plant Coleus forskohlii. The biosynthesis is a two-step enzymatic process localized in the root cork cells.[1][2][3][4] Geranylgeranyl diphosphate (B83284) (GGPP) is first cyclized by the class II diterpene synthase, CfTPS2, to form (+)-copalyl-8-ol diphosphate (CPP-OH). Subsequently, the class I diterpene synthase, CfTPS3, catalyzes the conversion of CPP-OH into (13R)-manoyl oxide.[8]
Microbial Synthesis of (13R)-Manoyl Oxide in E. coli
The heterologous production of enantiomerically pure (13R)-manoyl oxide has been successfully achieved in Escherichia coli. This has been accomplished by co-expressing the genes for the C. forskohlii enzymes CfTPS2 and CfTPS3, along with genes to enhance the supply of the precursor GGPP.[9][10] Process optimization has led to yields of up to 10 mg/L in shake flask cultures.[9][10]
Chemical Synthesis of 13-epi-Manoyl Oxide
A selective one-step synthesis of 13-epi-manoyl oxide has been developed based on the low-temperature superacidic cyclization of sclareol (B1681606).[7][9][11][12] By carefully tuning the reaction conditions, a 9:1 ratio of 13-epi-manoyl oxide to its epimer can be achieved.[9]
Table 1: Optimization of Reaction Conditions for Selective Synthesis of 13-epi-Manoyl Oxide [9][11]
| Entry | Procedure | Reaction Temp. (°C) | FSO₃H (mol equiv.) | 13-epi-Manoyl Oxide (%) | Manoyl Oxide (%) |
| 1 | 1 | -78 | 5 | 49 | 43 |
| 2 | 2 | -78 | 5 | 50 | 41 |
| 3 | 1 | -95 | 3 | 82 | 9 |
| 4 | 1 | -105 | 3 | 93 | 7 |
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"Sclareol" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Workup"; "Workup" -> "Product"; }
Spectroscopic Characterization
The structural elucidation of manoyl oxide isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
The complete ¹H and ¹³C NMR assignments for (13R)-manoyl oxide and 13-epi-manoyl oxide in CDCl₃ are crucial for their unambiguous identification.
Table 2: ¹³C and ¹H NMR Spectroscopic Data for (13R)-Manoyl Oxide in CDCl₃ [10][11]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |
| 1 | 39.12 | 1.01 (m), 1.68 (m) |
| 2 | 18.62 | 1.52 (m) |
| 3 | 42.23 | 1.25 (m) |
| 4 | 33.32 | - |
| 5 | 55.80 | 0.86 (dd, J=11.6, 2.0 Hz) |
| 6 | 20.32 | 1.48 (m) |
| 7 | 37.04 | 1.88 (m), 1.58 (m) |
| 8 | 74.01 | - |
| 9 | 57.01 | 1.29 (m) |
| 10 | 38.62 | - |
| 11 | 17.51 | 1.51 (m) |
| 12 | 36.31 | 1.71 (m), 1.41 (m) |
| 13 | 73.12 | - |
| 14 | 147.93 | 5.88 (dd, J=17.4, 10.7 Hz) |
| 15 | 110.51 | 4.90 (dd, J=10.7, 1.3 Hz), 5.12 (dd, J=17.4, 1.3 Hz) |
| 16 | 24.81 | 1.26 (s) |
| 17 | 21.31 | 0.85 (s) |
| 18 | 33.32 | 0.78 (s) |
| 19 | 15.61 | 0.80 (s) |
| 20 | 28.51 | 1.12 (s) |
Table 3: ¹³C and ¹H NMR Spectroscopic Data for 13-epi-Manoyl Oxide in CDCl₃ [9][11]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |
| 1 | 39.0 | 1.05 (m), 1.70 (m) |
| 2 | 18.5 | 1.55 (m) |
| 3 | 42.1 | 1.28 (m) |
| 4 | 33.2 | - |
| 5 | 55.7 | 0.88 (dd, J=11.5, 2.1 Hz) |
| 6 | 20.2 | 1.50 (m) |
| 7 | 36.9 | 1.90 (m), 1.60 (m) |
| 8 | 73.9 | - |
| 9 | 56.9 | 1.32 (m) |
| 10 | 38.5 | - |
| 11 | 17.4 | 1.53 (m) |
| 12 | 36.2 | 1.73 (m), 1.43 (m) |
| 13 | 72.9 | - |
| 14 | 148.1 | 5.90 (dd, J=17.5, 10.8 Hz) |
| 15 | 110.3 | 4.92 (dd, J=10.8, 1.2 Hz), 5.14 (dd, J=17.5, 1.2 Hz) |
| 16 | 24.7 | 1.28 (s) |
| 17 | 21.2 | 0.87 (s) |
| 18 | 33.2 | 0.80 (s) |
| 19 | 15.5 | 0.82 (s) |
| 20 | 28.4 | 1.14 (s) |
Biological Activities
While research into the direct biological activities of manoyl oxide is ongoing, studies on its derivatives have shown promising cytotoxic and antimicrobial properties. It is important to note that much of the current data is on derivatives of ent-13-epi-manoyl oxide.
Cytotoxic Activity
A thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide exhibited significant cytotoxic activity against a panel of human leukemic cell lines, inducing apoptosis in a time- and dose-dependent manner.[12] Further studies are required to determine the cytotoxic potential of the parent manoyl oxide isomers against a broader range of cancer cell lines.
Antimicrobial Activity
Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have demonstrated antimicrobial activity.[13][14] For instance, a chloroethyl carbamidic ester derivative showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[13] A glycoside derivative also exhibited notable antifungal activity.[13] As with cytotoxicity, more research is needed to establish the minimum inhibitory concentrations (MICs) of the core manoyl oxide isomers against a variety of microbial pathogens.
Signaling Pathways
Currently, there is limited research on the direct interaction of manoyl oxide with specific cellular signaling pathways. Its primary known role is as an intermediate in the biosynthesis of forskolin.[15] Forskolin is a potent activator of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The cAMP signaling pathway is a crucial regulator of numerous cellular processes.
Experimental Protocols
Microbial Production and Purification of (13R)-Manoyl Oxide[9][10]
-
Strain and Plasmid Construction:
-
Co-transform E. coli KRX cells with plasmids encoding for GGPP synthase, CfTPS2, and CfTPS3.
-
-
Culture Conditions:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 2 mL of PASM-5052 defined medium with 40 µL of the overnight culture in a 10-mL microtiter plate.
-
Grow at 37°C with shaking (300 rpm) to an OD₆₀₀ of 0.3.
-
-
Induction:
-
Induce protein expression by adding rhamnose to a final concentration of 1 mM and IPTG to a final concentration of 0.4 mM.
-
Continue to culture at 16°C for 112 hours with shaking.
-
-
Extraction and Purification:
-
Extract the culture with an equal volume of hexane.
-
Concentrate the hexane extract under reduced pressure.
-
Purify the crude extract by solid-phase extraction using a silica (B1680970) gel column, eluting with a gradient of ethyl acetate (B1210297) in hexane.
-
-
Analysis:
-
Analyze the purified fractions by GC-MS and NMR for identification and quantification.
-
Chemical Synthesis and Purification of 13-epi-Manoyl Oxide[9][11][12]
-
Reaction Setup:
-
Dissolve (-)-sclareol (1 mmol) in 5 mL of a 2:1 mixture of dichloromethane (B109758) (DCM) and 2-nitropropane (B154153) (iPrNO₂).
-
In a separate flask, prepare a solution of fluorosulfonic acid (FSO₃H, 3 mmol) in iPrNO₂ and cool to -105°C using a liquid nitrogen/isopropanol bath.
-
-
Cyclization Reaction:
-
Add the sclareol solution dropwise to the stirred, cooled FSO₃H solution.
-
Stir the reaction mixture at -105°C for 15 minutes.
-
-
Quenching and Workup:
-
Quench the reaction by the addition of 5 mL of 30% aqueous NaOH solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Characterize the purified product by ¹H and ¹³C NMR and GC-MS.
-
Extraction of Manoyl Oxide from Coleus forskohlii[16][17][18][19][20]
-
Plant Material Preparation:
-
Dry and pulverize the roots of Coleus forskohlii.
-
-
Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered root material with chloroform (B151607) or toluene (B28343).
-
-
Concentration:
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
-
Column Chromatography:
-
Subject the crude residue to column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in toluene or hexane.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing manoyl oxide and concentrate.
-
-
Purification (Optional):
-
Further purify the manoyl oxide-containing fractions by recrystallization or preparative HPLC if necessary.
-
-
Analysis:
-
Confirm the identity and purity of the isolated manoyl oxide by GC-MS and NMR.
-
Conclusion
Manoyl oxide, particularly the (13R) isomer, stands as a critical intermediate in the biosynthesis of the valuable pharmaceutical agent forskolin. Research has established reliable methods for its microbial and chemical synthesis, as well as its extraction from natural sources. While the direct biological activities of manoyl oxide are still under investigation, its derivatives have shown promising cytotoxic and antimicrobial properties, suggesting that the manoyl oxide scaffold is a valuable starting point for the development of new therapeutic agents. This guide provides a solid foundation of the core research on manoyl oxide, offering detailed protocols and data to aid researchers in their future explorations of this versatile diterpenoid.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Manoyl oxide (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manoyl oxide, 596-84-9 [thegoodscentscompany.com]
- 6. rsc.org [rsc.org]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE | CJM.ASM.MD [cjm.ichem.md]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103183658A - Method for extracting effective component of coleus forskohlii - Google Patents [patents.google.com]
- 14. Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches | PLOS One [journals.plos.org]
- 15. repositorio.uam.es [repositorio.uam.es]
